4-(3-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(3-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The 3-bromobenzoyl group at position 4 and the propyl substituent at position 8 distinguish its structure.
Properties
IUPAC Name |
4-(3-bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O4/c1-2-8-20-9-6-18(7-10-20)21(15(12-25-18)17(23)24)16(22)13-4-3-5-14(19)11-13/h3-5,11,15H,2,6-10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZOXEUPSOOWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS Number: 1326812-94-5) is a member of the diazaspirodecane family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and data sources.
The molecular formula of the compound is , with a molecular weight of approximately 411.29 g/mol. The compound exhibits a predicted boiling point of 580.2 ± 50.0 °C and a density of 1.50 ± 0.1 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C18H23BrN2O4 |
| Molecular Weight | 411.29 g/mol |
| Boiling Point | 580.2 ± 50.0 °C |
| Density | 1.50 ± 0.1 g/cm³ |
Recent studies have indicated that compounds within the diazaspirodecane class may interact with mitochondrial permeability transition pores (mPTP), which are critical in regulating cell death pathways, particularly in myocardial infarction (MI) scenarios . The inhibition of mPTP opening can lead to reduced apoptosis and improved cardiac function during reperfusion injury.
In Vitro Studies
In vitro experiments have demonstrated that This compound exhibits significant inhibitory effects on mPTP activity, leading to decreased apoptotic rates in myocardial tissues . This suggests a protective role against ischemic damage.
In Vivo Studies
In vivo studies utilizing animal models have shown that the administration of this compound during reperfusion resulted in notable improvements in cardiac function metrics, including ejection fraction and stroke volume, alongside a reduction in infarct size . These findings underscore its potential as a therapeutic agent in cardiac conditions.
Case Studies
A notable case study highlighted the compound's efficacy in a rat model of MI, where it was observed to significantly preserve mitochondrial ATP content and maintain cellular integrity post-reperfusion . The lack of off-target effects at cellular and mitochondrial levels further supports its therapeutic potential.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily investigated for its potential use in drug development due to its unique structural features, which may confer specific biological activities.
- Antitumor Activity : Preliminary studies indicate that compounds within this class exhibit cytotoxic effects against various cancer cell lines. The incorporation of bromobenzoyl groups may enhance their interaction with cellular targets, leading to increased apoptosis in malignant cells.
- Antimicrobial Properties : The presence of the diazaspiro structure has been linked to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Biochemical Research
The compound serves as a useful tool in biochemical assays due to its ability to interact with specific enzymes or receptors.
- Enzyme Inhibition Studies : Research has shown that derivatives of diazaspiro compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic interventions for metabolic disorders.
Material Science
Beyond biological applications, this compound can be utilized in the synthesis of novel materials.
- Polymer Chemistry : The unique spiro structure allows for the creation of polymers with tailored properties, such as enhanced thermal stability or specific mechanical characteristics. These materials could be applied in coatings, adhesives, and other industrial applications.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of diazaspiro compounds and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that the bromobenzoyl derivative significantly inhibited cell proliferation compared to non-brominated analogs, suggesting a potential pathway for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
A research team explored the antimicrobial properties of several diazaspiro compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited notable inhibition zones, highlighting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The benzoyl/acetyl group at position 4 is a critical pharmacophoric element. Key analogs include:
- Electronic and Steric Effects :
- The 3-bromo substituent (electron-withdrawing, larger van der Waals radius) may enhance lipophilicity compared to chloro or methoxy analogs, influencing membrane permeability and metabolic stability .
- Methoxy groups (electron-donating) in the 4-methoxy analog could improve π-π stacking in receptor binding, whereas nitro groups (strongly electron-withdrawing) in the 2-chloro-5-nitro analog may alter reactivity .
Modifications in the Spirocyclic Core
Variations in the diazaspiro ring substituents include:
- Alkyl vs. Aryl Substituents: Propyl groups (target compound) may confer greater conformational flexibility than methyl or rigid phenyl groups, affecting binding kinetics .
Physicochemical and Pharmacological Insights
- Molecular Weight and Solubility :
- Synthetic Pathways :
- Biological Relevance :
- Spirocyclic compounds are explored as enzyme inhibitors (e.g., tryptophan hydroxylase inhibitors in ). The 3-bromo substituent could enhance binding to hydrophobic enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
